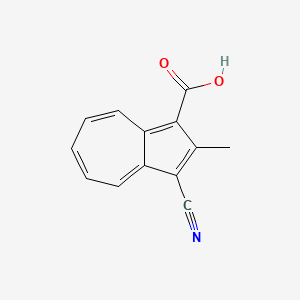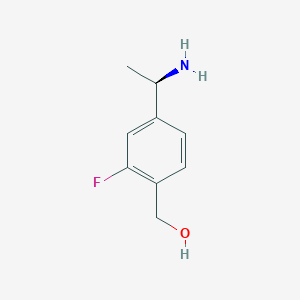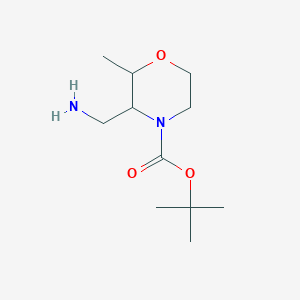
4-Isopropylphenyl 2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropylphenyl 2H-chromene-3-carboxylate: is a synthetic organic compound belonging to the class of chromenes Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropylphenyl 2H-chromene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-isopropylphenyl acetic acid with salicylaldehyde in the presence of a base, followed by cyclization to form the chromene ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as piperidine or pyridine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and catalysts may vary to ensure cost-effectiveness and environmental sustainability .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Isopropylphenyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorination agents, and nucleophilic substitution using alkoxides or amines.
Major Products: The major products formed from these reactions include various substituted chromenes, quinones, and dihydrochromenes, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 4-Isopropylphenyl 2H-chromene-3-carboxylate serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown potential in medicinal chemistry due to its biological activities. It exhibits antioxidant, antimicrobial, and anticancer properties, making it a candidate for drug development. Studies have explored its use in the treatment of diseases such as cancer, bacterial infections, and neurodegenerative disorders .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its chromene structure imparts desirable optical and electronic properties, making it useful in materials science.
Mécanisme D'action
The mechanism of action of 4-Isopropylphenyl 2H-chromene-3-carboxylate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as cyclooxygenase and lipoxygenase, leading to anti-inflammatory effects. The compound also interacts with cellular pathways involved in oxidative stress, apoptosis, and cell proliferation, contributing to its anticancer and antioxidant activities.
Comparaison Avec Des Composés Similaires
- 4-Methylphenyl 2H-chromene-3-carboxylate
- 4-Ethylphenyl 2H-chromene-3-carboxylate
- 4-Propylphenyl 2H-chromene-3-carboxylate
Comparison: Compared to its analogs, 4-Isopropylphenyl 2H-chromene-3-carboxylate exhibits unique properties due to the presence of the isopropyl group. This group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes. The compound’s reactivity and biological activities may also differ, making it a distinct candidate for various applications.
Propriétés
Formule moléculaire |
C19H18O3 |
|---|---|
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
(4-propan-2-ylphenyl) 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C19H18O3/c1-13(2)14-7-9-17(10-8-14)22-19(20)16-11-15-5-3-4-6-18(15)21-12-16/h3-11,13H,12H2,1-2H3 |
Clé InChI |
PRVHUIXOXFTTDG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)OC(=O)C2=CC3=CC=CC=C3OC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-5-(4-phenethylpiperazin-1-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B12947042.png)



![N-(4-{[(2H-Benzimidazol-2-ylidene)methyl]amino}phenyl)acetamide](/img/structure/B12947059.png)



![2-[(Benzenesulfonyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B12947088.png)





